molecular formula C18H20N6O B11183949 N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine

N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine

Cat. No.: B11183949
M. Wt: 336.4 g/mol
InChI Key: WLWHWNDBXRUJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine is a complex organic compound that features a unique combination of furan, triazine, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine typically involves multi-step organic reactions. One common method involves the condensation of 2-furanylmethylamine with a triazine derivative, followed by cyclization and subsequent functionalization to introduce the quinazoline moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution on the quinazoline moiety can introduce various functional groups .

Scientific Research Applications

N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-furanylmethyl)-5-methylfuran
  • N-(tetrahydro-2-furanylmethyl)-2-furamide
  • 2-(5-formyl-2-furanyl)-1,3-dioxolane

Uniqueness

N-(5-(2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethyl-2-quinazolinamine is unique due to its combination of furan, triazine, and quinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6-dimethylquinazolin-2-amine

InChI

InChI=1S/C18H20N6O/c1-12-5-6-16-15(8-12)13(2)21-18(22-16)23-17-19-10-24(11-20-17)9-14-4-3-7-25-14/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23)

InChI Key

WLWHWNDBXRUJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.